5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Overview
Description
5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features both oxazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a cycloaddition reaction involving nitriles and aldehydes, while the thiophene ring can be formed through the reaction of sulfur sources with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce oxazoline or oxazolidine derivatives .
Scientific Research Applications
5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a tyrosine kinase inhibitor.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiophene derivatives such as:
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
Uniqueness
What sets 5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide apart is its unique combination of oxazole and thiophene rings, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-8-4-5-9(16-8)11(14)12-10-6-7(2)15-13-10/h4-6H,3H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVISBYVKAUICHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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